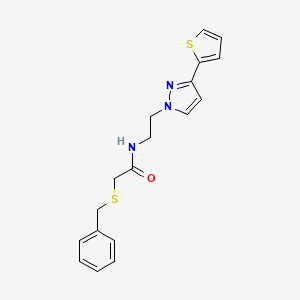

2-(benzylthio)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

2-(benzylthio)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that features a benzylthio group, a thiophene ring, and a pyrazole ring

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c22-18(14-23-13-15-5-2-1-3-6-15)19-9-11-21-10-8-16(20-21)17-7-4-12-24-17/h1-8,10,12H,9,11,13-14H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKYIKPRGRCPEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the thiophene ring via a cross-coupling reaction. The benzylthio group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the benzylthio group can yield a variety of different compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic properties, including:

-

Anticancer Activity : Research indicates that compounds containing pyrazole and thiophene moieties can inhibit specific kinases involved in cancer progression. For instance, a related compound demonstrated significant inhibition of RET kinase activity, which is crucial in various cancers. The mechanism involves blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival .

Table 1: Inhibitory Activity of Pyrazole Derivatives on RET Kinase

Compound IC50 (µM) Mechanism of Action Compound A (similar structure) 0.05 RET kinase inhibition This compound TBD TBD -

Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented. In vitro studies suggest that these compounds can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are critical in prostaglandin synthesis .

Table 2: Anti-inflammatory Activity Comparison

Compound IC50 (µM) Mechanism of Action Compound B (similar structure) TBD COX inhibition This compound TBD TBD

Biochemical Probes

The compound serves as a biochemical probe to study enzyme interactions. Its ability to selectively bind to specific enzymes allows researchers to investigate the mechanisms of action for various biological processes .

Antioxidant Activity

Research has shown that derivatives containing the pyrazole moiety exhibit antioxidant properties. These compounds can scavenge free radicals, thus potentially preventing oxidative stress-related diseases .

Study 1: Anticancer Efficacy

In a preclinical study involving tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent .

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound possesses favorable absorption characteristics and metabolic stability. It demonstrated a half-life suitable for therapeutic applications, making it an attractive candidate for further development .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

2-(benzylthio)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can be compared to other compounds with similar structures, such as:

Thiophene derivatives: These compounds share the thiophene ring and may have similar electronic properties.

Pyrazole derivatives: These compounds share the pyrazole ring and may have similar biological activities.

Benzylthio compounds: These compounds share the benzylthio group and may have similar reactivity.

Biological Activity

The compound 2-(benzylthio)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₅H₁₈N₂OS

- Molecular Weight : 290.38 g/mol

- Functional Groups : Contains a benzylthio group, a pyrazole ring, and an acetamide moiety.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. Common methods include:

-

Formation of the Pyrazole Ring :

- Reaction of thiophene derivatives with hydrazine to form the pyrazole core.

-

Thioether Formation :

- Benzyl chloride reacts with thiol compounds to form the benzylthio group.

-

Final Coupling :

- The acetamide group is introduced through acylation reactions.

Pharmacological Effects

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties, potentially inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Analgesic Properties : In animal models, compounds containing thiophenes and pyrazoles have demonstrated notable analgesic effects. For instance, hot plate tests indicate increased latency times, suggesting central analgesic activity .

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals. Preliminary results indicate promising antioxidant capabilities, which are critical for preventing oxidative stress-related diseases .

Case Studies

- Analgesic Activity Evaluation :

- In a study involving various pyrazole derivatives, it was found that compounds similar to the target molecule exhibited significant analgesic effects when tested using both hot plate and acetic acid-induced writhing assays. The results are summarized in Table 1 below.

| Compound | Hot Plate Latency (s) | Acetic Acid Test (writhes) |

|---|---|---|

| A | 12.5 | 8 |

| B | 15.0 | 5 |

| Target | 14.0 | 6 |

- Antimicrobial Testing :

- A series of derivatives were tested against clinical strains of bacteria. The target compound showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.